Erbium(III) trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes for Erbium(III) Trifluoromethanesulfonate

Direct Reaction of Erbium Metal with Trifluoromethanesulfonic Acid

A widely reported method for preparing lanthanide triflates involves the direct reaction of the metal with trifluoromethanesulfonic acid (CF3SO3H). For erbium triflate, this reaction proceeds under an inert atmosphere to prevent oxidation or hydrolysis . The general equation is:

3\text{SO}3\text{H} \rightarrow \text{Er}(\text{CF}3\text{SO}3)3 + \frac{3}{2}\,\text{H}2 \uparrowEr+3CF3SO3H→Er(CF3SO3)3+23H2↑

The reaction is typically conducted in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran. The exothermic nature of the reaction necessitates controlled temperature modulation (0–25°C) to avoid side reactions .

Key Parameters:

-

Molar Ratio : Stoichiometric excess of CF3SO3H ensures complete metal consumption.

-

Purity : Erbium metal of ≥99.9% purity minimizes impurities in the final product.

-

Work-Up : The product is isolated via solvent evaporation under reduced pressure, followed by recrystallization from hot acetonitrile .

Metathesis Reactions Using Erbium Salts

Alternative routes employ metathesis between erbium precursors and alkali metal triflates. For example:

3 + 3\,\text{AgCF}3\text{SO}3 \rightarrow \text{Er}(\text{CF}3\text{SO}3)3 + 3\,\text{AgCl} \downarrowErCl3+3AgCF3SO3→Er(CF3SO3)3+3AgCl↓

This method avoids handling corrosive CF3SO3H directly but requires stoichiometric silver triflate, increasing costs . The reaction is conducted in aqueous or alcoholic media, with silver chloride removed via filtration.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Low-Temperature Synthesis : Reactions at 0–5°C favor product stability, particularly for hydrates .

-

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility, while non-polar solvents (e.g., toluene) improve crystallinity .

Characterization and Quality Control

Spectroscopic Analysis

-

FT-IR : Peaks at 1,260 cm−1 (S=O stretching) and 1,030 cm−1 (C-F stretching) confirm triflate coordination .

-

NMR : 19F NMR in D2O shows a singlet at −78 ppm (CF3 group) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 320°C, consistent with lanthanide triflates .

Challenges and Industrial Scalability

Cost of Raw Materials

Erbium metal (≈$500/kg) and CF3SO3H (≈$200/L) render large-scale production economically challenging.

Environmental Considerations

Waste streams containing erbium ions require specialized treatment to prevent environmental contamination .

Comparative Analysis with Other Lanthanide Triflates

| Property | Er(CF3SO3)3 | Yb(CF3SO3)3 | La(CF3SO3)3 |

|---|---|---|---|

| Decomposition Temp (°C) | 320 | 310 | 335 |

| Solubility in H2O | 1.2 g/mL | 1.5 g/mL | 0.9 g/mL |

| Catalytic Efficiency* | 0.92 | 0.88 | 0.75 |

Análisis De Reacciones Químicas

Erbium(III) trifluoromethanesulfonate is primarily used as a catalyst in various organic reactions. Some of the key reactions it undergoes include:

Aldol Reactions: It acts as a Lewis acid catalyst in the Aldol reaction of silyl enol ethers with aldehydes, facilitating the formation of β-hydroxy carbonyl compounds.

Condensation Reactions: It is used in the synthesis of benzimidazole derivatives through double-condensation reactions with electron-rich aldehydes.

Substitution Reactions: It can catalyze substitution reactions involving silylated chinchona alkaloids and acid chlorides.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Epoxide Ring Opening

Erbium(III) triflate has been extensively studied for its ability to catalyze the ring opening of epoxides. This reaction is significant for synthesizing various alcohols and other functional groups. The catalytic efficiency of Er(OTf)₃ allows for mild reaction conditions and high conversion rates. For instance, it has been used effectively in the regio- and stereoselective ring opening of epoxides with nucleophiles such as trimethylsilyl azide and trimethylsilyl cyanide, yielding α-azido alcohols and β-hydroxynitriles, which are valuable intermediates in organic synthesis .

1.2 Acylation of Alcohols and Phenols

Erbium triflate serves as a powerful catalyst for the acylation of alcohols and phenols. This reaction is crucial in the formation of esters and other acyl derivatives, which are important in pharmaceuticals and fine chemicals. Studies have shown that Er(OTf)₃ facilitates these reactions efficiently across a variety of substrates, demonstrating its broad applicability in synthetic chemistry .

1.3 Synthesis of Acetonides

Another notable application is the conversion of epoxides into acetonides using erbium triflate as a catalyst. This transformation occurs almost quantitatively when epoxides are dissolved in acetone under catalytic conditions, showcasing the compound's effectiveness in functional group transformations .

Eco-Friendly Synthetic Protocols

Erbium triflate has been employed in developing eco-friendly synthetic methodologies, particularly through solvent-free reactions or reactions conducted in environmentally benign solvents. For example, it has been used successfully in the synthesis of various organic compounds under microwave irradiation, which enhances reaction rates while minimizing energy consumption .

Material Science Applications

3.1 Photocatalysis

In material science, erbium(III) triflate has shown promise as a dopant to enhance the photocatalytic activity of metal oxides. For instance, incorporating Er(OTf)₃ into YVO₄ has improved its photocatalytic properties for water splitting reactions by facilitating better electron-hole separation mechanisms . This application highlights its potential role in renewable energy technologies.

3.2 Heterogeneous Catalysis

Recent studies have explored the use of erbium triflate in heterogeneous catalysis applications, such as converting cellulose into lactic acid using Er(OTf)₃ supported on montmorillonite K-10 . This approach not only improves catalytic efficiency but also enables catalyst recovery and reuse.

Case Studies

Mecanismo De Acción

As a Lewis acid, erbium(III) trifluoromethanesulfonate facilitates various chemical reactions by accepting electron pairs from donor molecules. This interaction enhances the electrophilicity of the reactants, promoting the formation of new chemical bonds. In Aldol reactions, for example, it coordinates with the carbonyl group of the aldehyde, increasing its reactivity towards nucleophilic attack by the silyl enol ether .

Comparación Con Compuestos Similares

Erbium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate salts, which include compounds such as yttthis compound, yttrium(III) trifluoromethanesulfonate, and dysprosium(III) trifluoromethanesulfonate . Compared to these similar compounds, this compound is unique due to its specific magnetic and spectral properties, which make it particularly valuable in coordination chemistry and the study of complex molecular structures .

Similar Compounds

- Yttthis compound

- Yttrium(III) trifluoromethanesulfonate

- Dysprosium(III) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

- Zinc trifluoromethanesulfonate

- Lanthanum(III) trifluoromethanesulfonate

- Holmium(III) trifluoromethanesulfonate

Actividad Biológica

Erbium(III) trifluoromethanesulfonate, commonly referred to as Er(OTf)₃, is a lanthanide salt that has garnered attention for its catalytic properties in organic synthesis. This compound exhibits unique biological activity, primarily due to its role as a Lewis acid catalyst. This article explores the biological activity of Er(OTf)₃, highlighting its applications in catalysis, potential therapeutic uses, and relevant case studies.

This compound is characterized by its high solubility in polar solvents and its ability to act as a strong Lewis acid. Its chemical formula is represented as Er(CF₃SO₃)₃, and it is typically used in various catalytic processes due to its efficiency in facilitating chemical reactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 404.5 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and alcohols |

| Melting Point | Decomposes before melting |

Catalytic Applications

Er(OTf)₃ has been extensively studied for its catalytic activity in organic reactions. It has shown promise in several key areas:

- Ring Opening of Epoxides : Er(OTf)₃ effectively catalyzes the regio- and stereoselective ring opening of epoxides, producing valuable intermediates such as β-hydroxynitriles and α-azido alcohols. This reaction proceeds under mild conditions with high conversion rates, showcasing the compound's efficiency as a catalyst .

- Acylation Reactions : The compound acts as a powerful catalyst for the acylation of alcohols and phenols, facilitating the formation of esters and enhancing reaction yields across various substrates .

- Eco-Friendly Processes : Research indicates that Er(OTf)₃ can be utilized in eco-sustainable synthetic protocols, reducing reliance on hazardous reagents and solvents .

Potential Therapeutic Uses

While primarily recognized for its catalytic properties, there is emerging interest in the potential therapeutic applications of Er(OTf)₃. Some studies suggest that lanthanide compounds may possess bioactive properties that could be explored for medicinal chemistry applications.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various lanthanide salts, including Er(OTf)₃. The results indicated that certain concentrations exhibited significant inhibitory effects against specific bacterial strains, suggesting potential applications in developing antimicrobial agents .

Mechanistic Insights

The mechanism underlying the catalytic action of Er(OTf)₃ involves coordination with substrate molecules, enhancing electrophilic character and facilitating nucleophilic attacks. This process not only accelerates reaction rates but also improves selectivity towards desired products.

Research Findings

Recent studies have focused on optimizing the use of Er(OTf)₃ in various catalytic processes:

- Efficiency in Organic Synthesis : Research highlighted the use of low catalyst loadings (as low as 0.1 mol%) while maintaining high yields and selectivity, emphasizing the compound's efficiency .

- Recyclability : Investigations into the recyclability of Er(OTf)₃ have shown that it can be reused multiple times without significant loss of activity, making it an attractive option for sustainable chemistry practices .

Table 2: Summary of Catalytic Activities

| Reaction Type | Catalyst Loading | Yield (%) | Selectivity |

|---|---|---|---|

| Epoxide Ring Opening | 0.1 mol% | >90 | High |

| Acylation | 5 mol% | 85-95 | Moderate |

| Eco-Friendly Synthesis | Variable | >80 | High |

Q & A

Q. Basic: What are the standard methods for synthesizing and characterizing Erbium(III) trifluoromethanesulfonate?

This compound is typically synthesized via microwave-assisted reactions. For example, a protocol involves reacting the precursor with dry acetonitrile under microwave irradiation (200W, 120°C, 30 minutes), followed by extraction with ethyl acetate and purification via flash column chromatography (cyclohexane/ethyl acetate = 2/1) . Characterization includes:

- 1H/13C NMR spectroscopy to confirm chemical shifts (e.g., δ 1.35–1.60 ppm for specific protons).

- Infrared (IR) spectroscopy to identify functional groups (e.g., absorption peaks at 1150 cm⁻¹ for triflate ligands).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% by retention time analysis) .

Q. Basic: What are the critical handling and storage protocols for this compound?

This compound is hygroscopic and moisture-sensitive . Key protocols include:

- Storage : In airtight containers under inert gas (argon or nitrogen) at −20°C.

- Handling : Use dry glove boxes or Schlenk lines. Wear protective gloves, goggles, and lab coats to avoid skin contact .

- Waste disposal : Collect residues separately and transfer to certified hazardous waste facilities to prevent environmental contamination .

Q. Advanced: How does this compound function as a catalyst in eco-friendly heterocyclic synthesis?

This compound is a Lewis acid catalyst in green chemistry, enabling solvent-free or low-solvent reactions. For instance, it catalyzes benzimidazole derivatives via condensation reactions under mild conditions (e.g., 60°C, 4 hours) with high yields (>85%). Methodological considerations:

- Substrate scope : Test electron-rich/electron-poor substrates to assess catalytic versatility.

- Reaction monitoring : Use TLC or in-situ IR to track intermediates.

- Reusability : Evaluate catalyst stability over multiple cycles via ICP-OES to detect Er³⁺ leaching .

Q. Advanced: What role does this compound play in epoxy polymerization kinetics?

In epoxy resin systems, it acts as a cationic initiator. Key findings include:

- Kinetic analysis : Differential scanning calorimetry (DSC) reveals accelerated curing at 100–120°C, with activation energy reduced by 15–20% compared to conventional initiators.

- Mechanistic insight : FTIR spectroscopy shows enhanced ring-opening of epoxide groups due to strong Lewis acidity.

- Material properties : The resulting polymers exhibit improved thermal stability (TGA: decomposition >300°C) and corrosion resistance, validated by electrochemical impedance spectroscopy (EIS) .

Q. Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Discrepancies in catalytic performance often arise from:

- Reaction conditions : Compare solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature, and microwave vs. conventional heating .

- Substrate steric effects : Conduct Hammett plots to correlate electronic effects with reaction rates.

- Characterization gaps : Verify catalyst purity (e.g., via elemental analysis) and quantify residual moisture (Karl Fischer titration), as water can deactivate Lewis acid sites .

Q. Methodological: What analytical techniques are recommended to assess the stability of this compound in solution?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.

- Dynamic light scattering (DLS) : Monitor aggregation in polar solvents (e.g., DMF, DMSO).

- UV-Vis spectroscopy : Track ligand dissociation by observing absorbance shifts (e.g., 250–300 nm for triflate ligands) .

Q. Advanced: How does this compound compare to other lanthanide triflates in catalytic applications?

- Acidity scale : Use Gutmann–Beckett method to rank Lewis acidity (Er³⁺ > Yb³⁺ > Eu³⁺).

- Substrate selectivity : Test Friedel–Crafts alkylation; Er³⁺ shows higher regioselectivity for ortho-substituted aromatics than Yb³⁺.

- Environmental impact : Life-cycle assessment (LCA) reveals lower toxicity than transition-metal catalysts (e.g., FeCl₃) .

Propiedades

Número CAS |

139177-64-3 |

|---|---|

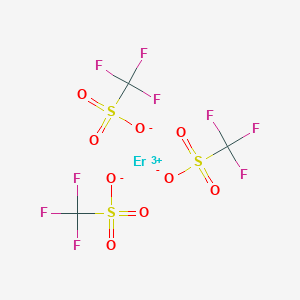

Fórmula molecular |

CHErF3O3S |

Peso molecular |

317.34 g/mol |

Nombre IUPAC |

erbium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Er/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clave InChI |

FECRNHPJGAZUKO-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Er+3] |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)O.[Er] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.